molecular formula C22H19ClN2O7 B11146017 N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycylglycine

N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycylglycine

Cat. No.: B11146017
M. Wt: 458.8 g/mol
InChI Key: BITJATXFXBNTAE-UHFFFAOYSA-N
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Description

N-({[3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycylglycine is a synthetic coumarin (chromenone) derivative characterized by a 4-chlorophenyl group at position 3, a methyl group at position 2, and a glycylglycine dipeptide chain attached via an acetyloxy linker at position 6.

Properties

Molecular Formula

C22H19ClN2O7

Molecular Weight

458.8 g/mol

IUPAC Name

2-[[2-[[2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C22H19ClN2O7/c1-12-21(13-2-4-14(23)5-3-13)22(30)16-7-6-15(8-17(16)32-12)31-11-19(27)24-9-18(26)25-10-20(28)29/h2-8H,9-11H2,1H3,(H,24,27)(H,25,26)(H,28,29)

InChI Key

BITJATXFXBNTAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCC(=O)NCC(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycylglycine typically involves multiple steps:

    Formation of the Chromen-4-one Core: The initial step involves the synthesis of the chromen-4-one core. This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the chromen-4-one core reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Glycylglycine Moiety: The final step involves the coupling of the chromen-4-one derivative with glycylglycine. This can be accomplished using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-4-one core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of chromen-4-one derivatives, characterized by its complex structure that includes:

  • Chromen-4-one core : A bicyclic structure known for its diverse biological activities.
  • Chlorophenyl group : Enhances the compound's reactivity and biological interactions.
  • Glycylglycine moiety : Provides additional functional properties that can influence biological activity.

Chemistry

In the realm of chemistry, N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycylglycine serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways. For instance, it can be utilized in the development of novel synthetic routes involving chromen derivatives.

Biology

Biologically, this compound is valuable for studying enzyme interactions and inhibitions. Its structural similarity to natural substrates enables it to act as an inhibitor in biochemical pathways. Research has shown that compounds with chromen cores can effectively inhibit enzymes such as acetylcholinesterase, which is pivotal in treating neurodegenerative diseases like Alzheimer's .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic properties. Its ability to interact with specific biological targets positions it as a candidate for drug development aimed at diseases where enzyme inhibition is crucial. Preliminary studies suggest potential applications in cancer therapy and anti-inflammatory treatments due to its inhibitory effects on relevant enzymes .

Industrial Applications

The industrial sector can leverage this compound in developing new materials with enhanced stability or reactivity. Its unique chemical properties make it suitable for applications in coatings, plastics, and pharmaceuticals. The ability to modify its structure further allows customization for specific industrial needs.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has shown that derivatives of chromen compounds exhibit significant inhibition against acetylcholinesterase. In vitro assays demonstrated that modifications in the side chains can enhance inhibitory potency, suggesting a promising avenue for developing Alzheimer’s disease treatments .
  • Antimicrobial Activity : A study investigating the antimicrobial properties of related compounds found notable activity against various bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents .
  • Material Science Applications : The compound has been explored for use in creating advanced materials with tailored properties for industrial applications, emphasizing its versatility beyond traditional medicinal uses.

Mechanism of Action

The mechanism of action of N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycylglycine involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the natural substrate from accessing the site. This inhibition can disrupt biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Research Findings

  • : The target compound’s glycylglycine chain significantly improves binding to peptide transporters compared to glycine analogs, enhancing cellular uptake .
  • : Furochromen derivatives (e.g., ) exhibit altered metabolic pathways due to their non-planar cores, whereas the target compound’s classic chromenone structure ensures predictable cytochrome P450 interactions .
  • : Compounds with tetrahydrocyclopenta[c]chromen cores () show reduced planarity, limiting π-π stacking with aromatic residues in enzyme active sites compared to the target compound .

Biological Activity

N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycylglycine is a synthetic compound with potential pharmacological applications, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies. This article provides a comprehensive analysis of its biological activity, supported by relevant data tables and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC20H16ClNO6
Molecular Weight401.8 g/mol
CAS Number1007654-37-6
Boiling Point701.3 ± 60.0 °C (Predicted)
Density1.418 ± 0.06 g/cm³ (Predicted)
pKa3.23 ± 0.10 (Predicted)

The biological activity of this compound can be attributed to its structural features, particularly the chromenone moiety, which is known for its diverse biological activities. The compound's interaction with various biological targets is facilitated through:

  • Enzyme Inhibition : The compound shows potential as an inhibitor of key enzymes involved in disease processes, such as acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment.
  • Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains, suggesting a role in treating infections.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to the chromenone structure exhibit significant antibacterial properties. For instance, derivatives have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis . The specific activity of this compound remains to be fully characterized but is anticipated to follow similar patterns based on structural analogs.

Anticancer Potential

Research into chromenone derivatives has revealed promising anticancer properties. For example, compounds with similar structures have been evaluated for cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicated that certain derivatives exhibit significant cytotoxic effects, potentially through apoptosis induction .

Case Studies

  • Study on Chromenone Derivatives : A study focused on the synthesis and evaluation of chromenone derivatives highlighted their ability to inhibit AChE effectively, with IC50 values ranging from 5.4 μM to 10.4 μM . This suggests that this compound may similarly inhibit AChE.
  • Antioxidant Activity : Another study evaluated antioxidant activities among various coumarin derivatives, reporting IC50 values for effective compounds ranging from 2.07 μM to 2.45 μM . This positions chromenone derivatives as potential candidates for further antioxidant research.

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